Clinical Non-Inferiority to Thiethylperazine with a More Favorable Long-Term Safety Profile
In a double-blind, crossover study of 40 patients with vertigo of various etiologies, meclizine 25 mg twice daily demonstrated non-inferiority to thiethylperazine 6.5 mg twice daily in reducing symptoms of vertigo, gait disturbance, and nausea. [1] The effect on these symptoms did not differ significantly between the two preparations. [1] The study concluded that meclizine is a suitable alternative to thiethylperazine, particularly for patients at risk of chronic dyskinesia from long-term thiethylperazine use. [1]
| Evidence Dimension | Efficacy in Vertigo Symptom Reduction |
|---|---|
| Target Compound Data | Non-inferior efficacy (no significant difference) vs. comparator for vertigo, gait disturbance, and nausea |
| Comparator Or Baseline | Thiethylperazine (6.5 mg, 2x/day) |
| Quantified Difference | No statistically significant difference in symptom reduction. |
| Conditions | Double-blind, crossover study in 40 patients with vertigo of different genesis; 5-day treatment periods. |
Why This Matters
For procurement in clinical research or formulation, this evidence validates meclizine as an equally effective but potentially safer alternative to phenothiazine-based antiemetics like thiethylperazine.
- [1] Nactem. Comparative investigation between thiethylperazine and meclizine in vertigo of different genesis. PMID: (Medline record). View Source
